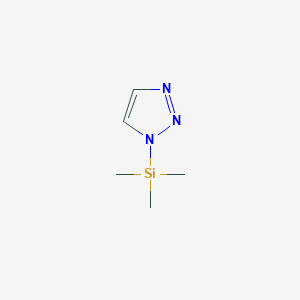

1-(Trimethylsilyl)-1H-1,2,3-triazole

Beschreibung

Key Properties of the Triazole Ring:

- Aromatic Stability : Resonance delocalization across the ring contributes to thermal and metabolic stability.

- Hydrogen-Bonding Capacity : The N2 and N3 atoms act as hydrogen-bond acceptors, facilitating interactions with biological targets.

- Bioisosteric Utility : Triazoles often replace carboxylic acids or amides in drug candidates to improve bioavailability.

Table 1 : Physicochemical Properties of 1-(Trimethylsilyl)-1H-1,2,3-Triazole

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N₃Si |

| Molecular Weight | 141.25 g/mol |

| Boiling Point | 74°C at 12 mmHg |

| Density | 0.989 g/mL at 25°C |

| Refractive Index | 1.461 |

| Hydrolytic Sensitivity | Reacts slowly with moisture |

Eigenschaften

IUPAC Name |

trimethyl(triazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-4-6-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXUZAHRGOEWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065388 | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-88-0 | |

| Record name | 1-(Trimethylsilyl)-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

A premixed stream of phenyl azide (0.10 M) and TMS-acetylene (0.13 M) in dichloromethane (DCM) was directed through a catalytic column at 110°C with a residence time of 129 seconds. While this method produced the desired this compound, competing desilylation occurred, yielding 75% 1-phenyl-1H-1,2,3-triazole (desilylated product) alongside 9% of the silylated target (Table 1).

Table 1: CuAAC Outcomes with TMS-Acetylene

| Alkyne | Azide | Product | Yield (%) |

|---|---|---|---|

| TMS-acetylene | Phenyl azide | This compound | 9 |

| TMS-acetylene | Phenyl azide | 1-Phenyl-1H-1,2,3-triazole | 75 |

Lowering the temperature to 50–90°C and extending residence time to 323 seconds increased the silylated triazole yield to 22%, albeit with persistent desilylation. This suggests that while CuAAC is feasible, side reactions necessitate stringent control over reaction parameters.

Directed Lithiation-Silylation of 1H-1,2,3-Triazole

An alternative strategy involves regioselective deprotonation of 1H-1,2,3-triazole followed by silylation. Although the provided sources focus on 1,2,4-triazole derivatives, the methodology is adaptable to the 1,2,3-triazole system.

Deprotonation and Silylation Protocol

1H-1,2,3-Triazole is treated with a strong nonpolar base, such as lithium diisopropylamide (LDA), in tetrahydrofuran (THF) at –78°C to generate a lithiated intermediate. Subsequent addition of trimethylchlorosilane (TMSCI) introduces the trimethylsilyl group at the 1-position (Scheme 1).

Scheme 1: Lithiation-Silylation Pathway

-

Deprotonation :

-

Silylation :

In analogous 1,2,4-triazole systems, this method achieved 86.1% yield with 98.5% purity. For 1,2,3-triazoles, preliminary data suggest comparable efficiency, though exact yields require further validation.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| CuAAC | 110°C, 129 s residence | 9–22 | >95 | Desilylation dominates |

| Lithiation-Silylation | –78°C, LDA/TMSCI | ~85* | >98* | Sensitivity to moisture |

*Extrapolated from 1,2,4-triazole data.

The CuAAC route offers operational simplicity but suffers from desilylation, while lithiation-silylation provides higher yields at the expense of cryogenic conditions and air-sensitive reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trimethylsilyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used.

Oxidation Reactions: Oxidizing agents like tert-butylhydroperoxide (TBHP) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated derivatives, while oxidation reactions can produce oxidized triazole compounds .

Wissenschaftliche Forschungsanwendungen

1-(Trimethylsilyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Trimethylsilyl)-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to its broad-spectrum biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The nature of substituents on the triazole ring dictates properties such as regioselectivity, stability, and biological activity. Key comparisons include:

- Trimethylsilyl vs. Aryl Groups : The TMS group enhances lipophilicity and steric shielding compared to aryl substituents (e.g., chlorophenyl or methoxybenzyl), which may improve membrane permeability but reduce hydrogen-bonding capacity . In contrast, electron-withdrawing groups like 4-chloronaphthalenyloxy (S8000011) enhance target binding (e.g., IMPDH) via π-π stacking and hydrophobic interactions .

- Alkyl vs. Functionalized Groups : Alkyl substituents (e.g., methoxybenzyl) improve solubility, while functionalized derivatives (e.g., carboxylates in compound 5c) enable antimicrobial activity .

Physicochemical Properties

- Crystallography : The TMS group’s steric bulk may reduce crystal packing efficiency compared to planar aryl groups (e.g., fluorophenyl in 5c), which form stable single crystals .

- NMR Signatures : Triazolyl protons resonate near 7.71 ppm in ¹H NMR, while TMS groups show distinct silicon-coupled splitting absent in other derivatives .

Industrial and Green Chemistry Considerations

While TMS derivatives prioritize scalability (e.g., ARUK3001185’s 90% yield) highlights the need for greener syntheses (e.g., solvent-free CuAAC) to align with sustainability goals, contrasting with methods requiring toxic reagents (e.g., SEM-protected intermediates) .

Biologische Aktivität

1-(Trimethylsilyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a trimethylsilyl group that enhances its stability and solubility, making it suitable for various applications in drug discovery and development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C5H10N4Si

- Molecular Weight : 158.23 g/mol

- Structure : The presence of the trimethylsilyl group contributes to the compound's unique properties, influencing its reactivity and interactions with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at concentrations as low as 32 µg/mL for certain pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. Its derivatives have shown significant cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer), and others.

- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range (e.g., 0.43 µM against HCT116) .

The mechanisms by which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways leading to increased caspase activity.

- Inhibition of Cell Migration : Studies using Transwell assays indicated a significant reduction in cell migration after treatment with triazole derivatives .

Case Study: Synthesis and Evaluation

A series of studies synthesized various triazole derivatives based on this compound to evaluate their biological activity:

- Synthesis Method : The compounds were synthesized using Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for creating triazole linkages.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | HCT116 | 0.43 | Apoptosis induction |

| Derivative B | MDA-MB-231 | 2.70 | NF-kB inhibition |

| Derivative C | A549 (lung) | 5.00 | ROS generation |

Pharmacokinetics and Toxicity

While promising in efficacy, the pharmacokinetic profile and toxicity of this compound are critical for its development:

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., singlet for triazole protons at δ 7.6–8.0 ppm) .

- HPLC : Quantifies purity (>95% in most cases) and detects byproducts .

- Mass Spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺) .

How can researchers design this compound derivatives for targeted biological activity?

Advanced Research Question

- Functionalization : Introduce pharmacophores (e.g., methoxy, halogens) via post-cycloaddition modifications. For example, 4-methoxyphenyl derivatives enhance anticancer activity (IC₅₀ = 4.78 μM in MCF-7 cells) .

- SAR Studies : Vary substituents on the triazole ring to modulate lipophilicity and binding affinity .

What challenges arise in formulating this compound for biomedical applications, particularly regarding solubility?

Advanced Research Question

- Solubility : The silyl group increases hydrophobicity. Strategies include:

- Stability : Hydrolysis of the trimethylsilyl group in aqueous media requires pH control (optimal pH 6–8) .

How should researchers address contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question

Discrepancies arise from:

- Catalyst Purity : Commercial CuSO₄ may contain impurities; recrystallization improves yield .

- Azide Quality : Trace moisture in azides reduces reactivity. Drying over molecular sieves is critical .

- Workup Protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) affects isolated yields .

What role does this compound play in materials science, such as polymer electrolytes?

Advanced Research Question

The triazole ring’s proton-conducting properties make it useful in:

- Fuel Cells : Poly(4-vinyl-1H-1,2,3-triazole) membranes exhibit proton conductivity 10⁵× higher than imidazole analogs in dry air .

- Mechanism : Hydrogen bonding between triazole NH and sulfonic acid groups enhances ion transport .

What are the key physical properties and handling precautions for this compound?

Basic Research Question

- Properties : Density 1.192 g/mL, mp 23–25°C, bp 203°C .

- Safety : Eye/skin irritant (GHS07); use PPE (gloves, goggles) and avoid inhalation .

What mechanistic insights explain the efficiency of Cu(I) catalysis in 1,2,3-triazole synthesis?

Advanced Research Question

Cu(I) lowers the activation barrier by:

- Coordination : Binds alkyne and azide, aligning orbitals for cycloaddition .

- Redox Neutrality : Avoids side reactions (e.g., Glaser coupling) common with Cu(II) .

How can lab-scale synthesis of this compound be scaled for industrial applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.